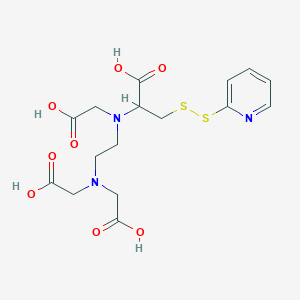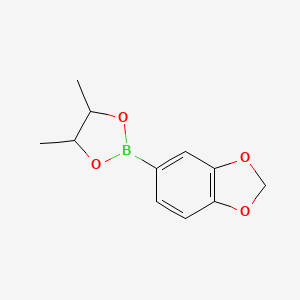
Deacetylnomilinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deacetylnomilinic acid is a limonoid, a class of highly oxygenated triterpenoid secondary metabolites predominantly found in citrus fruits such as lemons, limes, oranges, grapefruits, and mandarins . It is considered the most likely initial precursor for the biosynthesis of citrus limonoids . This compound is known for its various biological and pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Deacetylnomilinic acid can be biosynthesized from acetate, mevalonate, and farnesyl pyrophosphate in the phloem region of stems . The biosynthesis involves several enzymatic reactions that convert these precursors into this compound .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Deacetylnomilinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions typically occur under mild to moderate conditions, often in aqueous or organic solvents .
Major Products
The major products formed from the reactions of this compound include nomilin and other limonoid derivatives . These products retain the biological activities of the parent compound and are often studied for their potential therapeutic applications .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of deacetylnomilinic acid involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as HIV-1 protease, and to modulate immune responses . The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
Deacetylnomilinic acid is similar to other limonoids such as nomilin, limonin, and ichangin . it is unique in its role as a precursor in the biosynthesis of other limonoids and its specific biological activities .
List of Similar Compounds
- Nomilin
- Limonin
- Ichangin
- Isolimonic acid
These compounds share structural similarities with this compound but differ in their specific biological activities and applications .
Propriétés
Numéro CAS |
35930-21-3 |
|---|---|
Formule moléculaire |
C26H34O9 |
Poids moléculaire |
490.5 g/mol |
Nom IUPAC |
3-[11-(furan-3-yl)-5-(2-hydroxypropan-2-yl)-2,6,10-trimethyl-3,13-dioxo-12,15-dioxatetracyclo[8.5.0.01,14.02,7]pentadecan-6-yl]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C26H34O9/c1-22(2,32)15-10-17(28)25(5)14(24(15,4)16(27)11-18(29)30)6-8-23(3)19(13-7-9-33-12-13)34-21(31)20-26(23,25)35-20/h7,9,12,14-16,19-20,27,32H,6,8,10-11H2,1-5H3,(H,29,30) |
Clé InChI |
OZOFRBKHLATMMU-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC3C(C(CC(=O)C3(C14C(O4)C(=O)OC2C5=COC=C5)C)C(C)(C)O)(C)C(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate;hydrochloride](/img/structure/B13899297.png)
![9-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13899301.png)
![(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride](/img/structure/B13899302.png)

![6-Methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine dihydrochloride](/img/structure/B13899322.png)
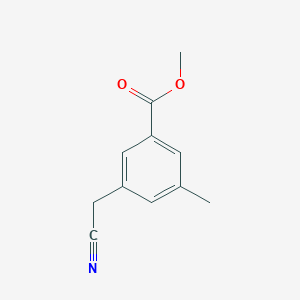
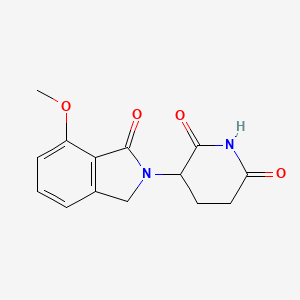
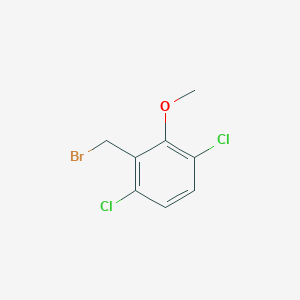
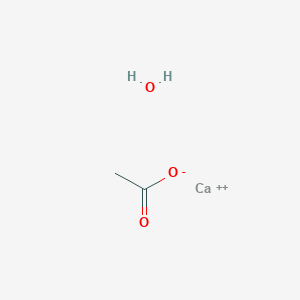
![2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13899358.png)
![Tert-butyl 2-amino-6,7-dihydro-5H-pyrazolo[1,5-A]pyrimidine-4-carboxylate](/img/structure/B13899360.png)

